molecular formula C13H16O3 B1467213 ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1620-02-6

ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B1467213
CAS RN: 1620-02-6
M. Wt: 220.26 g/mol
InChI Key: LBPWIBKUCBQBAV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a chemical compound with the CAS Number: 1620-02-6 . It has a molecular weight of 220.27 . It is usually in liquid form .


Synthesis Analysis

The synthesis of similar compounds, such as indanones, has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . Another reaction involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway .


Physical And Chemical Properties Analysis

Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a liquid at room temperature . It has a molecular weight of 220.27 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could be explored for its potential as an antiviral agent, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Activity

The indole nucleus is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be beneficial in treating conditions like arthritis and other inflammatory disorders . Research into the specific applications of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in this context could lead to the development of new anti-inflammatory medications.

Anticancer Activity

Indole compounds have been found to have anticancer activities, with the ability to interfere with tumor growth and proliferation . The exploration of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in oncological research could contribute to the discovery of novel cancer therapies.

Antimicrobial Activity

Research has demonstrated that indole derivatives can exert a broad-spectrum antibacterial and antifungal effect . This suggests that ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could serve as a basis for developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity . Investigating the specific effects of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate on blood sugar levels could pave the way for new antidiabetic treatments.

Antimalarial Activity

Some indole derivatives have been identified as potential antimalarial agents. Given the ongoing need for effective antimalarial drugs, the study of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could contribute significantly to this field .

Anticholinesterase Activity

Indole-based compounds have been associated with anticholinesterase activity, which is crucial in the treatment of Alzheimer’s disease and other cognitive disorders . The application of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in neurodegenerative disease research could offer new therapeutic options.

Antioxidant Activity

The antioxidant properties of indole derivatives help in combating oxidative stress, which is a factor in many chronic diseases . Exploring the antioxidant potential of ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate could lead to the development of protective agents against oxidative damage.

properties

IUPAC Name

ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)8-7-10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWIBKUCBQBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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